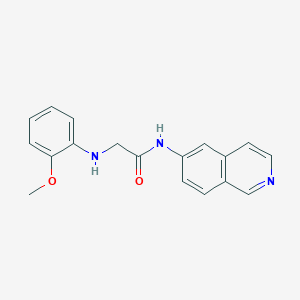![molecular formula C9H16N2O2 B15214007 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-48-1](/img/structure/B15214007.png)
9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a valuable scaffold for the development of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of a suitable aldehyde with an amine to form an intermediate, which then undergoes cyclization and subsequent functionalization to yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidines with different functional groups.
科学的研究の応用
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity and use in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: A related compound with a different nitrogen arrangement, also used in drug development and synthetic chemistry.
Uniqueness
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is unique due to its specific structural features, such as the hydroxyl and methyl groups, which can influence its reactivity and biological activity.
特性
CAS番号 |
61316-48-1 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
9-hydroxy-2-methyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H16N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h6-7,9-10,12H,2-5H2,1H3 |
InChIキー |
DXFIFVPLMWBRCB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N2CCCC(C2N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


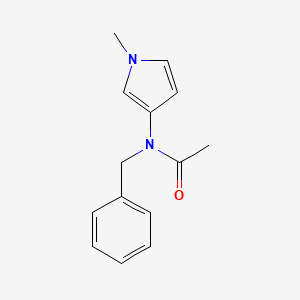
![3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B15213930.png)
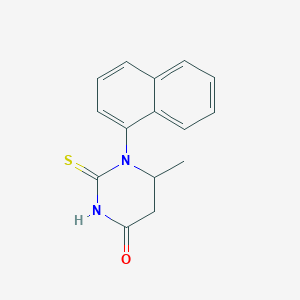
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
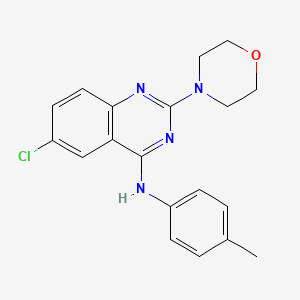
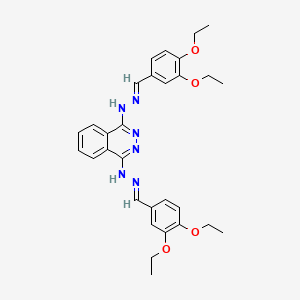
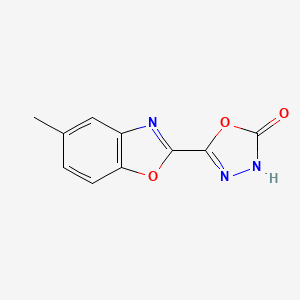
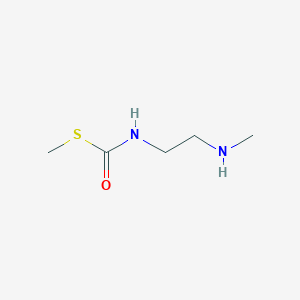

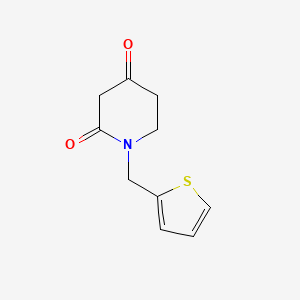
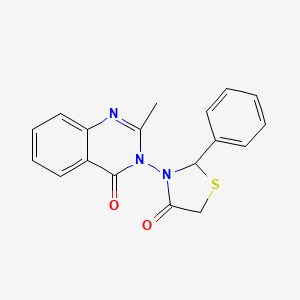
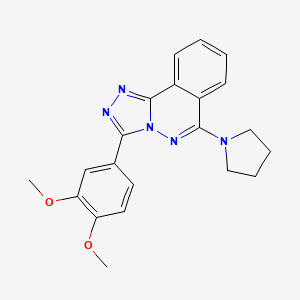
![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)
